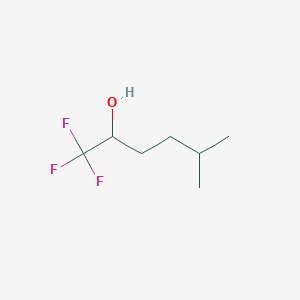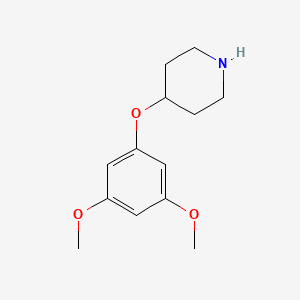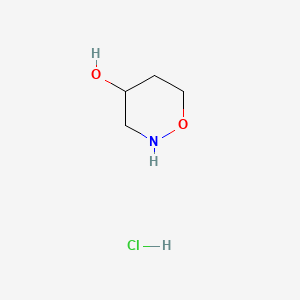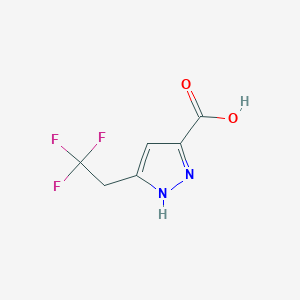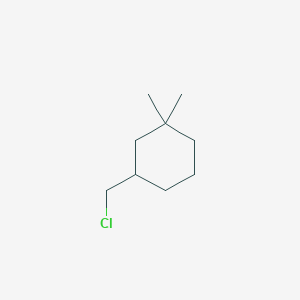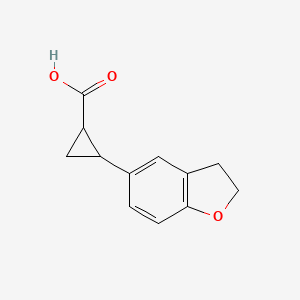![molecular formula C10H13NO2 B13601280 (4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of hydroxyl groups at the 4 and 5 positions adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a benzazepine precursor using a suitable reducing agent, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the benzazepine core.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one
Uniqueness
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is unique due to its benzazepine core and the presence of hydroxyl groups at specific positions. This structural configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol |
InChI |
InChI=1S/C10H13NO2/c12-9-5-6-11-8-4-2-1-3-7(8)10(9)13/h1-4,9-13H,5-6H2/t9-,10+/m1/s1 |
Clé InChI |
YSOXZVPTLZKERG-ZJUUUORDSA-N |
SMILES isomérique |
C1CNC2=CC=CC=C2[C@@H]([C@@H]1O)O |
SMILES canonique |
C1CNC2=CC=CC=C2C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


